molecular formula C18H21FN6O2 B2715973 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 797775-67-8

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No. B2715973
CAS RN: 797775-67-8
M. Wt: 372.404
InChI Key: PLZXRZRPRMLFEI-UHFFFAOYSA-N
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Description

The compound “8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It has a molecular formula of C24H32FN7O3 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. It includes a piperazine ring, a purine ring, and a fluorophenyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar and nonpolar groups in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Future Directions

The compound could be further studied to understand its properties and potential applications. For instance, its biological activity could be investigated in more detail, and its synthesis could be optimized. Additionally, derivatives of this compound could be synthesized and studied to explore their properties .

properties

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O2/c1-22-16-15(17(26)23(2)18(22)27)20-14(21-16)11-24-7-9-25(10-8-24)13-5-3-12(19)4-6-13/h3-6H,7-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZXRZRPRMLFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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